1-(4-Phenoxyphenyl)butan-1-amine

Description

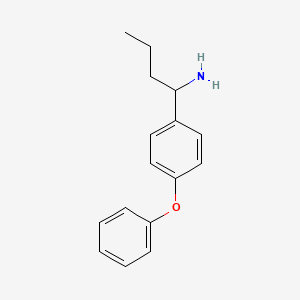

1-(4-Phenoxyphenyl)butan-1-amine is a primary amine characterized by a butan-1-amine backbone substituted at the first carbon with a 4-phenoxyphenyl group. Its molecular formula is C₁₆H₁₇NO (calculated molecular weight: 239.31 g/mol). The compound features a biphenyl ether (phenoxyphenyl) moiety, which introduces steric bulk and polarity due to the oxygen atom bridging two aromatic rings.

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

1-(4-phenoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3 |

InChI Key |

CHDHZIACYPQLDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)butan-1-amine typically involves the following steps:

Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a haloalkane with an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Phenoxyphenyl)butan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-(4-Phenoxyphenyl)butan-1-amine is not well-documented. like other amines, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

Table 1. Structural and Molecular Features of Selected Amines

Key Observations :

- Phenoxyphenyl vs.

- Steric Effects : The m-tolyl substituent in 1-(m-Tolyl)butan-1-amine adds steric hindrance and lipophilicity, which may influence receptor binding or membrane permeability .

Physicochemical and Functional Comparisons

Table 2. Inferred Physicochemical Properties

*Viscosity deviation (ηΔ) trends are inferred from , where longer-chain amines (e.g., butan-1-amine) exhibit lower ηΔ in alcohol solutions compared to shorter analogs, suggesting weaker solvation effects . The phenoxyphenyl group’s polarity may amplify solvation, increasing ηΔ relative to non-polar analogs like 4-Phenylbutan-1-amine.

Functional Implications :

- The phenoxyphenyl group’s bulk and polarity may confer unique pharmacokinetic or target-binding profiles.

- Fluorinated analogs (e.g., 4-(4-Fluorophenoxy)butan-1-amine) might offer improved stability or bioavailability .

Biological Activity

1-(4-Phenoxyphenyl)butan-1-amine, also known as a phenylbutylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of cancer research and enzyme modulation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C15H17N

- Molecular Weight: 229.31 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate several key pathways:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: The phenoxyphenyl group allows for interaction with neurotransmitter receptors, potentially influencing neurotransmission and related pathways.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound, particularly its effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via tubulin destabilization |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 12.3 | Inhibits tubulin polymerization |

| A549 (Lung Cancer) | 15.0 | Modulates cell cycle progression |

Case Study: MCF-7 Cell Line

In a study published in the Journal of Medicinal Chemistry, this compound was tested against the MCF-7 breast cancer cell line. The compound demonstrated significant antiproliferative activity with an IC50 value of 10.5 μM, indicating its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics, with studies indicating a half-life suitable for therapeutic applications. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.